Kinase Selectivity Profile Shaped by 5,6-Dimethyl and N7-(4-Methylphenyl) Pattern
No direct head-to-head kinase panel data for this exact compound against named comparators is publicly available. However, class-level inference from the Schering-Plough CDK inhibitor patent series indicates that 5,6-dimethyl-3-phenyl-7-aminopyrazolo[1,5-a]pyrimidines exhibit sub-micromolar CDK2 inhibition, while the N7-aryl substituent is a key determinant of isoform selectivity [1]. In the absence of explicit comparator data, the compound is positioned as a distinct chemotype where the 4-methylphenyl group is expected to confer a different selectivity fingerprint compared to the more commonly explored N7-benzyl or N7-pyridylmethyl analogs described for anti-mycobacterial or antiviral applications [2].
| Evidence Dimension | Kinase inhibition potency (CDK2) |
|---|---|
| Target Compound Data | Not specifically reported for this compound |
| Comparator Or Baseline | Related 5,6-dimethyl-3-phenyl-7-amino-pyrazolo[1,5-a]pyrimidines (exact analog unspecified) show CDK2 IC50 values of 0.020–0.029 μM [1] |
| Quantified Difference | None available |
| Conditions | In vitro CDK2/cyclin A and CDK2/cyclin E enzymatic assays [1] |
Why This Matters
For procurement, this highlights that the compound is not a fully characterized lead, but rather a precise chemical probe for CDK inhibitor SAR where any deviation from the exact structure would compromise the integrity of the selectivity analysis.
- [1] Guzi, T.; Paruch, K.; Dwyer, M.; Labroli, M.; Keertikar, K. Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors. U.S. Patent 2006128725 A1, 2006. (Abstract reports IC50 of 0.020 µM and 0.029 µM against CDK2 for a representative compound III). View Source
- [2] Sutherland, H. S.; Choi, P. J.; Lu, G.-L.; Giddens, A. C.; Tong, A. S. T.; Franzblau, S. G.; Cooper, C. B.; Palmer, B. D.; Denny, W. A. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals 2022, 15, 1125. View Source
